REACTION_SMILES
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[Cl:30][CH2:31][Cl:32].[O:19]=[Cr:20]([Cl:21])([O-:22])=[O:23].[OH:1][CH2:2][c:3]1[cH:4][c:5]([C:14]([C:15]#[N:16])([CH3:17])[CH3:18])[cH:6][c:7]([C:9]([C:10]#[N:11])([CH3:12])[CH3:13])[cH:8]1.[nH+:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[O:1]=[CH:2][c:3]1[cH:4][c:5]([C:14]([C:15]#[N:16])([CH3:17])[CH3:18])[cH:6][c:7]([C:9]([C:10]#[N:11])([CH3:12])[CH3:13])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)c1cc(CO)cc(C(C)(C)C#N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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CC(C)(C#N)c1cc(C=O)cc(C(C)(C)C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |